molecular formula C16H23NO3 B15302499 Benzyl-4-hydroxy-3,3-dimethylcyclohexylcarbamate

Benzyl-4-hydroxy-3,3-dimethylcyclohexylcarbamate

Cat. No.: B15302499
M. Wt: 277.36 g/mol
InChI Key: NVMUVNYIAQRDEN-UHFFFAOYSA-N
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Description

Benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a hydroxy group, and a dimethylcyclohexyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with N-(4-hydroxy-3,3-dimethylcyclohexyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbamate group can be reduced to an amine under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of benzyl N-(4-oxo-3,3-dimethylcyclohexyl)carbamate.

    Reduction: Formation of benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)amine.

    Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential use in drug development as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other organic transformations where selective deprotection is required.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but with a hydroxypropyl group instead of a hydroxycyclohexyl group.

    Benzyl N-(tert-butoxycarbonyl)carbamate: Contains a tert-butoxycarbonyl group as the protecting group.

    Benzyl N-(fluorenylmethoxycarbonyl)carbamate: Features a fluorenylmethoxycarbonyl group.

Uniqueness

Benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its hydroxycyclohexyl group offers additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl N-(4-hydroxy-3,3-dimethylcyclohexyl)carbamate

InChI

InChI=1S/C16H23NO3/c1-16(2)10-13(8-9-14(16)18)17-15(19)20-11-12-6-4-3-5-7-12/h3-7,13-14,18H,8-11H2,1-2H3,(H,17,19)

InChI Key

NVMUVNYIAQRDEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC1O)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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